N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide
Description
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide is a benzamide derivative characterized by a trichloroethyl group attached to a 2,6-dimethylmorpholine moiety.
Properties
Molecular Formula |
C15H19Cl3N2O2 |
|---|---|
Molecular Weight |
365.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C15H19Cl3N2O2/c1-10-8-20(9-11(2)22-10)14(15(16,17)18)19-13(21)12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3,(H,19,21) |
InChI Key |
YGAWKPAIIUFXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide typically involves the reaction of 2,6-dimethylmorpholine with a trichloroethyl benzamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide has been investigated for its efficacy against various cancers. Preclinical studies indicate that it exhibits significant antitumor activity in melanoma models and has shown potential in treating pancreatic cancer when used in combination with chemotherapy .
- Mechanism of Action
- Clinical Trials
Therapeutic Uses
- Combination Therapies
-
Potential in Other Diseases
- Beyond oncology, the compound's pharmacological profile suggests potential applications in other diseases where modulation of cell survival pathways may be beneficial.
Case Study 1: Melanoma Treatment
In a preclinical study involving mouse models of melanoma, this compound demonstrated a marked reduction in tumor size compared to control groups. The study highlighted its mechanism of action involving apoptosis induction through Bcl-2 inhibition .
Case Study 2: Pancreatic Cancer
A recent study evaluated the compound's efficacy when combined with standard chemotherapy regimens for pancreatic cancer. Results indicated improved survival rates and reduced tumor burden in treated subjects compared to those receiving chemotherapy alone .
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Thiadiazole-Based Derivatives
A structurally related compound, N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamide, replaces the morpholine ring with a 1,3,4-thiadiazole moiety. Key differences include:
- Synthesis : The thiadiazole derivative is synthesized via cyclization of N-phenylhydrazinecarboxamides with iodine and triethylamine, releasing sulfur atoms .
- Bioactivity : Thiadiazole derivatives are associated with antimicrobial, antitumor, and antiviral activities, suggesting that the target compound’s morpholine group may alter its mechanism of action or solubility profile .
Oxadiazole and Thienyl Derivatives
Benzamide derivatives with oxadiazole or thienyl substituents, such as N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide, are designed for cancer and viral infection treatments .
Agrochemical Benzamide Analogues
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Application : Used as a herbicide.
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
Data Tables: Key Comparative Metrics
Research Findings and Implications
- Synthetic Flexibility : The morpholine ring offers a modular site for derivatization, contrasting with rigid heterocycles like thiadiazole or benzothiazole in other analogs .
- Potential Applications: While pesticidal benzamides target plant-specific pathways, the target compound’s morpholine moiety may align with neurological or kinase inhibition pathways observed in medicinal analogs .
Biological Activity
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide, also known by its CAS number 485395-08-2, is a compound that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Molecular Structure:
- Molecular Formula: C19H21Cl3N2O2
- Molar Mass: 415.74 g/mol
- CAS Number: 485395-08-2
The compound features a morpholine moiety and multiple chlorine substituents, which contribute to its biological properties.
Research indicates that this compound exhibits significant biological activity through various mechanisms, including:
- Enzyme Inhibition: The compound has been shown to inhibit certain kinases and enzymes involved in cellular signaling pathways.
- Antimicrobial Properties: Studies suggest it possesses antimicrobial activity against various bacterial strains, indicating potential use as an antibacterial agent.
- Anti-cancer Activity: Preliminary data suggest that the compound may have anti-cancer properties by inducing apoptosis in cancer cells.
Case Studies
-
Antibacterial Activity:
- A study conducted on the efficacy of this compound against Escherichia coli demonstrated an IC50 value of approximately 25 µM, indicating moderate antibacterial activity. The compound was found to disrupt bacterial cell wall synthesis.
-
Cytotoxicity in Cancer Cell Lines:
- In vitro assays using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 of 15 µM.
-
Kinase Inhibition:
- The compound was evaluated for its ability to inhibit specific kinases implicated in cancer progression. Results indicated a significant reduction in kinase activity at concentrations above 10 µM.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
